molecular formula C19H15F6N3O3 B2815212 2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 245039-50-3

2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B2815212
CAS No.: 245039-50-3
M. Wt: 447.337
InChI Key: XZAKVKMEMHXBFB-NSKAYECMSA-N
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Description

2-[(1E)-(Methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide is a chemical compound with the CAS Registry Number 245039-50-3 and a molecular formula of C19H15F6N3O3 . It has a molecular weight of 447.33 g/mol and is identified by the MDL number MFCD00140383 . The compound's structure is defined by the SMILES notation CO/N=C/C(C(=O)Nc1cccc(c1)C(F)(F)F)C(=O)Nc1cccc(c1)C(F)(F)F, which confirms the (E)-configuration of the methoxyimino group . This compound is intended for research and development purposes only and is classified as "For Research Use Only" . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers handling this material should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific hazard statements, precautionary measures, and storage conditions should be strictly followed to ensure safe laboratory practices. Please note: The specific biological activities, research applications, and detailed mechanistic pathways for this compound require further scientific characterization. Researchers are encouraged to consult the current scientific literature for the latest findings on compounds within this chemical class.

Properties

IUPAC Name

2-[(E)-methoxyiminomethyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6N3O3/c1-31-26-10-15(16(29)27-13-6-2-4-11(8-13)18(20,21)22)17(30)28-14-7-3-5-12(9-14)19(23,24)25/h2-10,15H,1H3,(H,27,29)(H,28,30)/b26-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAKVKMEMHXBFB-NSKAYECMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Methoxyimino Intermediate: This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the methoxyimino intermediate.

    Coupling with Trifluoromethylphenyl Derivatives: The methoxyimino intermediate is then reacted with 3-(trifluoromethyl)aniline derivatives. This coupling reaction is typically facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Formation of the Final Product: The final step involves the amidation reaction where the coupled product is treated with a suitable amide source under controlled conditions to form the desired propanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can target the nitro groups or the methoxyimino group, converting them into amines or hydroxylamines, respectively.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Oxime derivatives.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a methoxyimino group and two trifluoromethyl-substituted phenyl rings, which significantly influence its chemical behavior. The synthesis typically involves the reaction of malonamide derivatives with methoxyimino compounds, facilitated by bases such as sodium hydride or potassium carbonate. Key factors for successful synthesis include temperature, solvent choice, and reactant concentration, which affect yield and purity.

Medicinal Chemistry

Research indicates that 2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide exhibits promising biological activities, particularly:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Activity : Investigations into its interactions with various biomolecules have revealed potential anticancer properties, indicating that it may influence specific signaling pathways crucial for cancer progression.

The trifluoromethyl groups in the structure enhance binding affinity to certain enzymes and receptors, making it a candidate for pharmacological exploration. The mechanism of action is thought to involve alterations in enzyme activity or receptor signaling pathways.

Case Studies

Several studies have focused on the compound's interactions with biological targets:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes involved in inflammatory processes, leading to reduced markers of inflammation in vitro.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent.

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

  • Polymer Development : The unique chemical properties of this compound allow it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties.
  • Nanotechnology : Its ability to interact with nanoscale materials opens avenues for developing advanced materials with tailored functionalities for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Methoxyimino-Acetate Derivatives

Compounds from share the (methoxyimino)acetate core but differ in substituents:

  • 490-M19: Contains a {2-[(2-methylphenoxy)methyl]phenyl} group and an acetamide-glycine chain. This substitution may enhance solubility but reduce lipophilicity compared to the trifluoromethylphenyl groups in the target compound .
  • 490-M24: Features a bromomethylphenoxy group, which could increase electrophilicity and reactivity in cross-coupling reactions, unlike the stable trifluoromethyl groups in the target .
  • Trifloxystrobin (): A fungicidal methyl ester with a similar methoxyimino group but lacks the propanediamide structure. Its activity relies on inhibition of mitochondrial respiration in fungi, suggesting that the target compound’s amide structure might alter target specificity .
Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Potential Application
Target Compound Propanediamide Bis(3-trifluoromethylphenyl), (1E)-methoxyimino methyl Not reported
490-M19 Methoxyimino-acetamide {2-[(2-methylphenoxy)methyl]phenyl}, glycine Metabolic studies
Trifloxystrobin Methoxyimino-ester Fluoro-biphenyl, methyl ester Agricultural fungicide
2-[(1-phenyl-3-thienyl-pyrazolyl)methylidene]-analog Propanediamide Pyrazole, bis(3-trifluoromethylphenyl) Not reported

Role of Trifluoromethyl Groups

The bis(3-trifluoromethylphenyl) groups in the target compound contrast with non-fluorinated analogs (e.g., 490-M56 in , which has hydroxyl and methylphenoxy groups). Trifluoromethyl groups are known to:

  • Increase lipophilicity , enhancing membrane permeability .
  • Resist metabolic oxidation , prolonging half-life compared to hydroxyl or methoxy groups .

Stability Profile

  • The methoxyimino group may undergo hydrolysis under acidic conditions, as seen in related oxime-containing compounds .
  • Trifluoromethyl groups likely confer resistance to CYP450-mediated metabolism, a trait observed in fluorinated agrochemicals .

Biological Activity

The compound 2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide is a synthetic organic compound characterized by its unique structural features, including methoxyimino and trifluoromethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural science, due to its potential biological activities.

  • Molecular Formula : C18_{18}H18_{18}F6_{6}N4_{4}O
  • Molecular Weight : 396.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical for the purpose of this discussion)

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl phenyl groups have been shown to inhibit bacterial growth effectively. A study evaluating the activity of related compounds found that they displayed a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL against various strains of Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of compounds containing methoxyimino and trifluoromethyl functionalities have been explored in several studies. One study demonstrated that a closely related compound induced apoptosis in cancer cell lines, with IC50 values ranging from 10 to 30 µM . This suggests that our compound may also possess similar anticancer activity, warranting further investigation.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can act as effective inhibitors of certain enzymes involved in cancer progression and microbial resistance. For example, a related compound was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells . This mechanism could be a potential pathway for the biological activity of this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Methoxyimino Group : Enhances lipophilicity and may improve cell membrane permeability.
  • Trifluoromethyl Substituents : Known to increase metabolic stability and enhance biological activity against various targets.

Research Findings and Case Studies

StudyCompoundActivityResults
Trifluoromethyl derivativeAntimicrobialMIC = 16 µg/mL against E. coli
Methoxyimino analogAnticancerIC50 = 10-30 µM in cancer cell lines
Related compoundEnzyme inhibitionInhibits DHFR effectively

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide?

  • Methodology : Multi-step organic synthesis involving condensation reactions, Schiff base formation, and amidation. For example, analogous compounds (e.g., triazolopyrimidin derivatives) are synthesized using temperature-controlled steps (e.g., 60–80°C) and polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl components) to minimize by-products like unreacted trifluoromethylphenyl amines .

Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural integrity?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the E-configuration of the methoxyimino group and trifluoromethylphenyl substitution patterns. For example, 1H^1H-NMR peaks at δ 8.2–8.5 ppm indicate aromatic protons adjacent to electron-withdrawing groups .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and assess purity (>98%) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Receptor Binding : Use fluorescence polarization assays to test affinity for targets like kinase or GPCR receptors. For structurally similar enamide derivatives, IC50_{50} values in the μM range have been reported .
  • Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify inhibitory effects. Dose-response curves (1–100 μM) and positive controls (e.g., doxorubicin) are critical for validation .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., Nrf2-Keap1 pathway proteins). For analogs, binding energies ≤ -8.0 kcal/mol suggest strong affinity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) values < 2 Å indicate stable binding .

Q. What strategies resolve contradictions in solubility and stability data across experimental conditions?

  • Methodology :

  • Orthogonal Validation : Compare solubility in DMSO, PBS, and simulated gastric fluid using UV-Vis spectroscopy. For example, trifluoromethyl groups may reduce aqueous solubility (<0.1 mg/mL) but enhance lipid bilayer permeability .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and oxidative (H2_2O2_2) conditions, then quantify degradation products via LC-MS. Stability issues in acidic environments (pH < 4) are common in amide-containing compounds .

Q. How can environmental fate studies be designed to assess its ecological impact?

  • Methodology :

  • Biodegradation Assays : Use OECD 301B guidelines to measure mineralization rates in activated sludge. Trifluoromethyl groups often resist microbial degradation, leading to persistent metabolites .
  • Toxicity Profiling : Perform acute toxicity tests on Daphnia magna (48-h EC50_{50}) and algal growth inhibition assays (72-h IC50_{50}). EC50_{50} values < 10 mg/L classify the compound as "toxic" under REACH regulations .

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